molecular formula C11H8O4 B8294104 3-(3-hydroxyphenyl)-2-furancarboxylic Acid

3-(3-hydroxyphenyl)-2-furancarboxylic Acid

Cat. No.: B8294104
M. Wt: 204.18 g/mol
InChI Key: MSIWRJWJPYIUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxyphenyl)-2-furancarboxylic Acid is a useful research compound. Its molecular formula is C11H8O4 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

3-(3-hydroxyphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H8O4/c12-8-3-1-2-7(6-8)9-4-5-15-10(9)11(13)14/h1-6,12H,(H,13,14)

InChI Key

MSIWRJWJPYIUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(OC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the compound of Reference Example 1 (1.5 g), 3-hydroxyphenylboronic acid pinacol cyclic ester (2.4 g), tetrakis(triphenylphosphine)palladium (0.8 g) and cesium carbonate (3.5 g) were heated at reflux in a mixed solvent of THF (20 ml) and water (10 ml) for 16 hours under an argon atmosphere. After cooling, toluene was added to the reaction solution, and extracted with a 5% aqueous sodium hydroxide solution. The aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was successively washed with water and saturated brine, and the solvent was evaporated under reduced pressure, thereby giving 1.4 g of the desired compound (1.4 g).
[Compound]
Name
Example 1
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
3-hydroxyphenylboronic acid pinacol cyclic ester
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.8 g
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.